![molecular formula C18H21N3O2S B11661575 N'-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661575.png)

N'-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

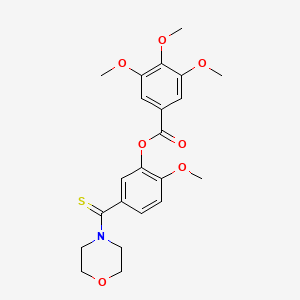

N'-[(E)-(4-Propoxyphenyl)methyliden]-2-(pyridin-2-ylsulfanyl)propanhydrazid ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen Strukturmerkmale und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein einer Propoxyphenylgruppe, einer Pyridinylsulfanyl-Gruppe und einer Propanhydrazid-Einheit aus, die zu ihrer vielfältigen chemischen Reaktivität und biologischen Aktivität beitragen.

Vorbereitungsmethoden

Die Synthese von N'-[(E)-(4-Propoxyphenyl)methyliden]-2-(pyridin-2-ylsulfanyl)propanhydrazid erfolgt in der Regel in einem mehrstufigen Verfahren. Ein gängiger Syntheseweg umfasst die Kondensation von 4-Propoxybenzaldehyd mit 2-(Pyridin-2-ylsulfanyl)propanhydrazid unter sauren oder basischen Bedingungen, um das gewünschte Produkt zu bilden. Die Reaktionsbedingungen erfordern oft eine sorgfältige Kontrolle von Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten .

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege verwenden, sind aber für die großtechnische Produktion optimiert. Dazu gehören der Einsatz von kontinuierlichen Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren, um eine gleichbleibende Qualität und Effizienz zu erreichen.

Analyse Chemischer Reaktionen

N'-[(E)-(4-Propoxyphenyl)methyliden]-2-(pyridin-2-ylsulfanyl)propanhydrazid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung der entsprechenden Sulfoxide oder Sulfone führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Hydrazidderivate führt.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Pyridinylsulfanyl-Gruppe unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden kann.

Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan oder Ethanol, Katalysatoren wie Palladium auf Kohlenstoff und kontrollierte Temperaturen im Bereich von Raumtemperatur bis zu Rückflussbedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden, umfassen aber im Allgemeinen oxidierte, reduzierte oder substituierte Derivate der ursprünglichen Verbindung .

Wissenschaftliche Forschungsanwendungen

N'-[(E)-(4-Propoxyphenyl)methyliden]-2-(pyridin-2-ylsulfanyl)propanhydrazid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Die Verbindung wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe mit potenziellen katalytischen und elektronischen Eigenschaften zu bilden.

Biologie: Sie wurde auf ihr Potenzial als Antioxidans und Enzyminhibitor untersucht, insbesondere im Kontext von Superoxiddismutase-Nachahmungen.

Medizin: Die Forschung hat ihr Potenzial als therapeutisches Mittel untersucht, da sie in der Lage ist, mit biologischen Zielmolekülen zu interagieren und biochemische Pfade zu modulieren.

Wirkmechanismus

Der Wirkmechanismus von N'-[(E)-(4-Propoxyphenyl)methyliden]-2-(pyridin-2-ylsulfanyl)propanhydrazid beinhaltet seine Wechselwirkung mit molekularen Zielmolekülen über verschiedene Pfade. Die Verbindung kann an Metallionen binden und Koordinationskomplexe bilden, die eine katalytische Aktivität aufweisen. Darüber hinaus werden seine antioxidativen Eigenschaften darauf zurückgeführt, dass es reaktive Sauerstoffspezies abfangen und oxidativen Stress hemmen kann. Zu den molekularen Zielmolekülen und Pfaden, die an diesen Aktionen beteiligt sind, gehören Metallbindungsstellen, redoxaktive Zentren und Enzyminhibitionsstellen .

Wirkmechanismus

The mechanism of action of N’-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide involves its interaction with molecular targets through various pathways. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress. The molecular targets and pathways involved in these actions include metal-binding sites, redox-active centers, and enzyme inhibition sites .

Vergleich Mit ähnlichen Verbindungen

N'-[(E)-(4-Propoxyphenyl)methyliden]-2-(pyridin-2-ylsulfanyl)propanhydrazid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

N'-[(E)-Phenyl(pyridin-2-yl)methyliden]benzohydrazid: Diese Verbindung weist strukturelle Ähnlichkeiten auf, unterscheidet sich jedoch in den Substituenten an den Phenyl- und Pyridinylgruppen, was zu Variationen in der chemischen Reaktivität und biologischen Aktivität führt.

N'-[(E)-(4-Methoxyphenyl)methyliden]-2-(pyridin-2-ylsulfanyl)propanhydrazid: Das Vorhandensein einer Methoxygruppe anstelle einer Propoxygruppe führt zu unterschiedlichen elektronischen und sterischen Effekten, die die Eigenschaften und Anwendungen der Verbindung beeinflussen.

Die Einzigartigkeit von N'-[(E)-(4-Propoxyphenyl)methyliden]-2-(pyridin-2-ylsulfanyl)propanhydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C18H21N3O2S |

|---|---|

Molekulargewicht |

343.4 g/mol |

IUPAC-Name |

N-[(E)-(4-propoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylpropanamide |

InChI |

InChI=1S/C18H21N3O2S/c1-3-12-23-16-9-7-15(8-10-16)13-20-21-18(22)14(2)24-17-6-4-5-11-19-17/h4-11,13-14H,3,12H2,1-2H3,(H,21,22)/b20-13+ |

InChI-Schlüssel |

OCZBDDGDCUSZHS-DEDYPNTBSA-N |

Isomerische SMILES |

CCCOC1=CC=C(C=C1)/C=N/NC(=O)C(C)SC2=CC=CC=N2 |

Kanonische SMILES |

CCCOC1=CC=C(C=C1)C=NNC(=O)C(C)SC2=CC=CC=N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661494.png)

![2,5-dimethyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide](/img/structure/B11661499.png)

![N-(4-methoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11661507.png)

![2-(4-Fluorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane](/img/structure/B11661519.png)

![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661540.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11661543.png)

![5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11661549.png)

![11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11661561.png)